4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions
Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine under acidic conditions.
Pyrrolidone Core Formation: The pyrrolidone core is formed through a cyclization reaction involving an appropriate diketone and an amine.
Introduction of Benzoyl and Hydroxy Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the isopropyl group on the phenyl ring.
4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(methyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one: Has a methyl group instead of an isopropyl group.
Uniqueness
The presence of the isopropyl group on the phenyl ring in 4-benzoyl-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it a unique compound for various applications.
Properties
Molecular Formula |
C23H21N3O3S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H21N3O3S/c1-13(2)15-9-11-16(12-10-15)19-18(20(27)17-7-5-4-6-8-17)21(28)22(29)26(19)23-25-24-14(3)30-23/h4-13,19,27H,1-3H3/b20-18+ |
InChI Key |
YIKMGGFYGJEZGB-CZIZESTLSA-N |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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